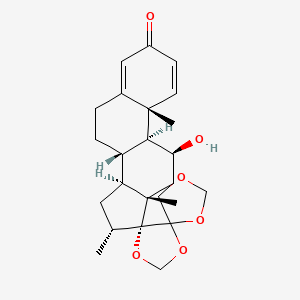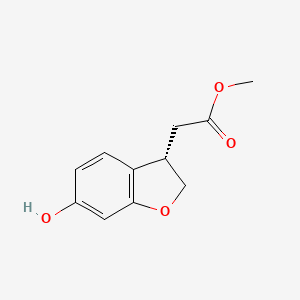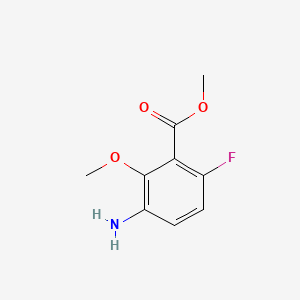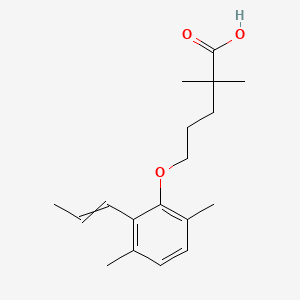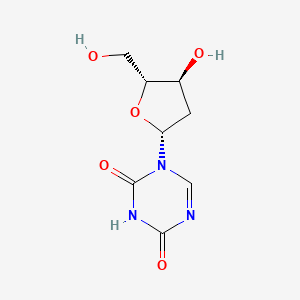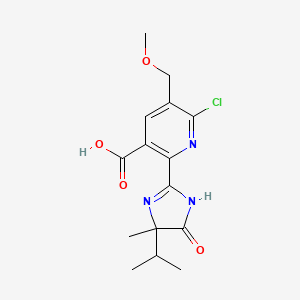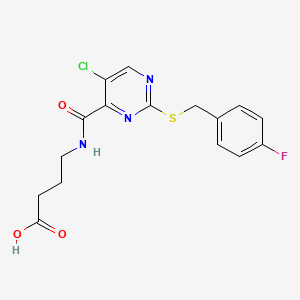
4-(5-Chloro-2-((4-fluorobenzyl)thio)pyrimidine-4-carboxamido)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Chloro-2-((4-fluorobenzyl)thio)pyrimidine-4-carboxamido)butanoic acid is a synthetic organic compound with the molecular formula C16H15ClFN3O3S and a molecular weight of 383.83 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with chloro, fluorobenzylthio, and carboxamido groups, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
The synthesis of 4-(5-Chloro-2-((4-fluorobenzyl)thio)pyrimidine-4-carboxamido)butanoic acid involves multiple steps, typically starting with the preparation of the pyrimidine core. The synthetic route may include:
Formation of the Pyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrimidine ring.
Introduction of the Chloro and Fluorobenzylthio Groups: This can be achieved through nucleophilic substitution reactions where the chloro and fluorobenzylthio groups are introduced.
Carboxamido Group Addition: The final step involves the addition of the carboxamido group to the pyrimidine ring.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
4-(5-Chloro-2-((4-fluorobenzyl)thio)pyrimidine-4-carboxamido)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups present in the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the chloro and fluorobenzylthio positions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(5-Chloro-2-((4-fluorobenzyl)thio)pyrimidine-4-carboxamido)butanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals or as a component in advanced materials.
Mechanism of Action
The mechanism of action of 4-(5-Chloro-2-((4-fluorobenzyl)thio)pyrimidine-4-carboxamido)butanoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 4-(5-Chloro-2-((4-fluorobenzyl)thio)pyrimidine-4-carboxamido)butanoic acid include other pyrimidine derivatives with different substituents. These compounds may share similar chemical properties but differ in their biological activities and applications. Examples include:
- **5-Chloro-2-((4-methylbenzyl)thio)pyrimidine-4-carboxamido)butanoic acid
- **5-Chloro-2-((4-ethylbenzyl)thio)pyrimidine-4-carboxamido)butanoic acid .
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-[[5-chloro-2-[(4-fluorophenyl)methylsulfanyl]pyrimidine-4-carbonyl]amino]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFN3O3S/c17-12-8-20-16(25-9-10-3-5-11(18)6-4-10)21-14(12)15(24)19-7-1-2-13(22)23/h3-6,8H,1-2,7,9H2,(H,19,24)(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRTRTXAZYAEJPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC=C(C(=N2)C(=O)NCCCC(=O)O)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
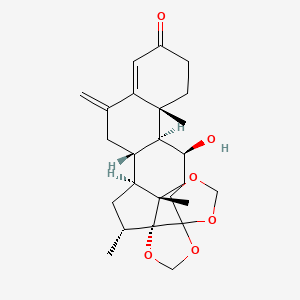
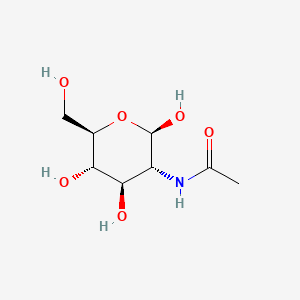
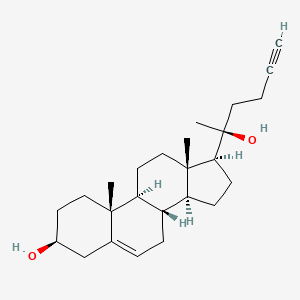
![[2-[(8S,9S,10R,11S,13S,14S,16R,17R)-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B565990.png)
